molecular formula C14H11ClO B195547 Diphenylacetyl chloride CAS No. 1871-76-7

Diphenylacetyl chloride

Cat. No.: B195547
CAS No.: 1871-76-7
M. Wt: 230.69 g/mol
InChI Key: MSYLETHDEIJMAF-UHFFFAOYSA-N
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Description

Diphenylacetyl chloride is an organic compound with the molecular formula C₁₄H₁₁ClO. It is also known as 2,2-diphenylacetyl chloride or benzeneacetyl chloride, α-phenyl-. This compound is characterized by the presence of two phenyl groups attached to an acetyl chloride moiety. It is a colorless to slightly yellow crystalline solid that is sensitive to moisture .

Preparation Methods

Diphenylacetyl chloride can be synthesized through several methods:

Chemical Reactions Analysis

Diphenylacetyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: : It can react with nucleophiles to form substituted products.

      Example: Reaction with amines to form amides.

  • Hydrolysis: : It can hydrolyze in the presence of water to form diphenylacetic acid.

      Reagents and Conditions: Water or aqueous base.

      Major Products: Diphenylacetic acid.

  • Reduction: : It can be reduced to form diphenylmethanol.

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride.

      Major Products: Diphenylmethanol.

Scientific Research Applications

Diphenylacetyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Diphenylacetyl chloride can be compared with other acyl chlorides, such as:

    Benzoyl Chloride: Similar in structure but contains only one phenyl group.

    Acetyl Chloride: Contains a methyl group instead of phenyl groups.

    Phenylacetyl Chloride: Contains one phenyl group and a methyl group.

Uniqueness: : this compound is unique due to the presence of two phenyl groups, which influence its reactivity and the types of products formed in its reactions.

Similar Compounds

  • Benzoyl chloride
  • Acetyl chloride
  • Phenylacetyl chloride

Properties

IUPAC Name

2,2-diphenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYLETHDEIJMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171979
Record name 2,2-Diphenylacetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-76-7
Record name Diphenylacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1871-76-7
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Record name 2,2-Diphenylacetyl chloride
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Record name Diphenylacetyl chloride
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Record name 2,2-Diphenylacetyl chloride
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Record name α-phenylbenzeneacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.903
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Record name 2,2-DIPHENYLACETYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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